REACTION_CXSMILES
|
S(=O)(=O)(O)O.C[O:7][CH:8]=[CH:9][C:10]([CH3:15])([CH3:14])[CH2:11][CH:12]=[CH2:13].C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:14][C:10]([CH3:15])([CH2:11][CH:12]=[CH2:13])[CH2:9][CH:8]=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
1-methoxy-3,3-dimethylhexa-1,5-diene
|
Quantity
|
15.89 g
|
Type
|
reactant
|
Smiles
|
COC=CC(CC=C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |